molecular formula C7H8O3 B12584535 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one CAS No. 646504-93-0

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one

Cat. No.: B12584535
CAS No.: 646504-93-0
M. Wt: 140.14 g/mol
InChI Key: RMNCUVQCTLIFJT-UHFFFAOYSA-N
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Description

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is efficient and scalable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be achieved through the same oxidation process mentioned above. The use of oxone and water not only makes the process practical but also environmentally friendly, as it avoids the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxy-2(5H)-furanone, while reduction can produce different reduced forms of the original compound .

Scientific Research Applications

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

646504-93-0

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-prop-2-enoxy-2H-furan-5-one

InChI

InChI=1S/C7H8O3/c1-2-5-9-7-4-3-6(8)10-7/h2-4,7H,1,5H2

InChI Key

RMNCUVQCTLIFJT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C=CC(=O)O1

Origin of Product

United States

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